molecular formula C16H16N6O2 B2684033 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034605-40-6

5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2684033
CAS No.: 2034605-40-6
M. Wt: 324.344
InChI Key: JPAGWSFSDQTIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a novel, synthetic heterocyclic compound designed for chemical biology and pharmaceutical research. This molecule integrates three pharmaceutically relevant motifs: an isoxazole carboxamide, a pyrazolyl ethyl linker, and a pyrazine ring. The isoxazole ring is a privileged structure in medicinal chemistry, known to be present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Similarly, the pyrazole nucleus is a key scaffold in numerous pharmacological agents and is described as having diverse applications in medicinal chemistry . The specific molecular architecture of this compound, particularly the carboxamide linker, suggests potential for use in developing enzyme inhibitors or receptor modulators. Its structure makes it a valuable candidate for screening in high-throughput assays to identify new lead compounds, for studying structure-activity relationships (SAR) in heterocyclic systems, and for use as a key intermediate in the synthesis of more complex chemical libraries. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(13-9-15(24-21-13)11-1-2-11)19-6-8-22-7-3-12(20-22)14-10-17-4-5-18-14/h3-5,7,9-11H,1-2,6,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAGWSFSDQTIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted intermediate.

    Attachment of the pyrazinyl and pyrazolyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate pyrazinyl and pyrazolyl halides.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • Cyclopropyl group : Enhances lipophilicity and biological activity.
  • Pyrazole moiety : Known for diverse pharmacological properties.
  • Isoxazole ring : Contributes to the compound's stability and solubility.

Its molecular formula is C17H21N5O2C_{17}H_{21}N_{5}O_{2}, with a molecular weight of approximately 327.4 g/mol. The unique combination of these structural elements allows for interactions with various biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can effectively inhibit tumor growth in various cancer cell lines. Notably:

  • Inhibition of BRAF(V600E) : This mutation is commonly found in melanoma and is a critical target for cancer therapy.
  • EGFR Pathway Inhibition : The compound has demonstrated the ability to inhibit the epidermal growth factor receptor, which is involved in cell proliferation and survival.

Case Study : A study investigated the combination of this compound with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing a significant synergistic effect that enhances the cytotoxicity of doxorubicin when combined with specific pyrazole derivatives.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, likely due to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating conditions characterized by excessive inflammation.

Mechanism of Action :

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The structural components allow binding to receptors involved in inflammatory responses.

Research Findings and Insights

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Anticancer Synergy : The combination of pyrazole compounds with established chemotherapeutic agents has shown promising results in enhancing efficacy against various cancers.
  • Inhibition of Tumor Growth : Extensive research indicates that this compound may possess capabilities to inhibit tumor growth effectively against BRAF and EGFR pathways.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA interaction: The compound might intercalate into DNA or RNA, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide include:

    5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide: This compound features an imidazolyl group instead of a pyrazolyl group.

    5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide: This variant includes a furan ring in place of the pyrazolyl group.

    5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide: This compound has a phenylpyrimidinyl group instead of the pyrazolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from commercially available pyrazole derivatives. The synthetic route includes the formation of isoxazole rings and subsequent coupling reactions to introduce the cyclopropyl and pyrazinyl groups.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.

Cell Line IC50 (μg/ml) Mechanism of Action
MCF-739.80Induction of apoptosis
HeLa15.48Cell cycle arrest
Hep3B23.00Reduced alpha-fetoprotein secretion

The compound exhibited a significant reduction in alpha-fetoprotein secretion in Hep3B cells, indicating its potential to modulate tumor markers associated with liver cancer .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

A notable study published in Drug Target Insights investigated a series of isoxazole derivatives, including our compound of interest. The study reported that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against different cancer cell lines. The most active derivatives were further analyzed for their effects on gene expression related to apoptosis and cell cycle regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.